tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate
CAS No.: 167262-98-8
Cat. No.: VC0183502
Molecular Formula: C16H21N3O2
Molecular Weight: 287.363
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167262-98-8 |
|---|---|
| Molecular Formula | C16H21N3O2 |
| Molecular Weight | 287.363 |
| IUPAC Name | tert-butyl 4-cyano-4-pyridin-3-ylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-9-6-16(12-17,7-10-19)13-5-4-8-18-11-13/h4-5,8,11H,6-7,9-10H2,1-3H3 |
| Standard InChI Key | FDNWDFSSIBIHFC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CN=CC=C2 |
Introduction
Chemical Properties and Structure
Tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate is characterized by its molecular formula C16H21N3O2 and a molecular weight of 287.363 g/mol. The compound features a piperidine ring with a tert-butyl carbamate group at position 1, a cyano group, and a pyridin-3-yl moiety at position 4. Its structure can be represented by the following identifiers:
| Property | Value |
|---|---|
| CAS Number | 167262-98-8 |
| Molecular Formula | C16H21N3O2 |
| Molecular Weight | 287.363 g/mol |
| IUPAC Name | tert-butyl 4-cyano-4-pyridin-3-ylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-9-6-16(12-17,7-10-19)13-5-4-8-18-11-13/h4-5,8,11H,6-7,9-10H2,1-3H3 |
| Standard InChIKey | FDNWDFSSIBIHFC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CN=CC=C2 |
The compound's structure combines several functional groups that contribute to its chemical reactivity and potential biological activity, including the tert-butyl ester, which provides steric protection, and the cyano and pyridinyl groups, which enhance its interaction with various biological targets.
Synthesis Methods
The synthesis of tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. Based on similar compounds in the literature, one potential synthetic route involves:
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Starting with tert-butyl 4-cyanopiperidine-1-carboxylate
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Generation of a carbanion at the 4-position using a strong base like lithium diisopropylamide (LDA)
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Reaction with an appropriate pyridine derivative to introduce the pyridin-3-yl group
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Purification steps to obtain the final product
This synthetic approach is similar to that described for related compounds in pharmaceutical research, where n-BuLi is added to a solution of diisopropylamine in THF at -78°C, followed by addition of tert-butyl 4-cyanopiperidine-1-carboxylate and subsequent reaction with an appropriate electrophile .
Biological Activities and Mechanisms of Action
Research indicates that tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate may exhibit significant biological activities through its interaction with various molecular targets. The compound's unique structure, particularly the combination of the cyano and pyridinyl groups, contributes to its potential biological properties.
Enzyme Inhibition Properties
Studies on related piperidine derivatives suggest that this compound may function as an enzyme inhibitor. The presence of the cyano group can enhance binding affinity to various enzymes, potentially influencing metabolic pathways or signaling cascades within cells .
Receptor Interactions
The pyridin-3-yl moiety may facilitate interactions with cellular receptors, particularly those involved in neurological pathways. This structural feature is common in compounds that target receptors in the central nervous system, suggesting potential applications in neurological disorders .
Comparison with Similar Compounds
To better understand the unique properties of tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate, it is valuable to compare it with structurally similar compounds:
Applications in Medicinal Chemistry and Drug Development
Role as a Chemical Intermediate
Beyond its direct biological activities, tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen .
Structure-Activity Relationship Studies
Understanding the relationship between the structure of tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate and its biological activity is crucial for optimizing its properties for specific applications. Research on similar compounds provides insights into key structure-activity relationships:
| Structural Feature | Impact on Activity |
|---|---|
| Cyano group | Enhances binding to specific enzyme pockets and influences electronic properties |
| Pyridin-3-yl moiety | Provides hydrogen bond acceptor sites and influences receptor selectivity |
| tert-Butoxycarbonyl group | Protects the piperidine nitrogen and influences pharmacokinetic properties |
| Position of substitution on the pyridine ring | Affects electronic distribution and binding orientation |
These structure-activity relationships can guide the design of novel derivatives with enhanced potency, selectivity, or pharmacokinetic properties .
Research Findings and Future Directions
Ongoing research into tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate and related compounds continues to reveal their potential in drug discovery. The compound's unique structural features make it a promising candidate for further exploration in medicinal chemistry.
Future research directions may include:
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Optimization of synthetic routes to improve yield and purity
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Development of derivatives with enhanced biological activity or improved pharmacokinetic profiles
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Exploration of additional biological targets beyond those currently identified
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Investigation of potential therapeutic applications in specific disease areas, particularly in oncology and neurology
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